molecular formula C21H22N2O2S B2795059 3-(4-Methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline CAS No. 866847-29-2

3-(4-Methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline

Cat. No.: B2795059
CAS No.: 866847-29-2
M. Wt: 366.48
InChI Key: SVZDNKQZKVRWAI-UHFFFAOYSA-N
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Description

3-(4-Methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline typically involves a multi-step process. One common method starts with the preparation of the quinoline core, followed by the introduction of the piperidine and methylbenzenesulfonyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for yield and purity, often involving continuous flow techniques and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield fully saturated quinoline derivatives.

Scientific Research Applications

3-(4-Methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(Piperidin-1-yl)quinoline: Lacks the methylbenzenesulfonyl group but shares the quinoline and piperidine structures.

    3-(4-Methylbenzenesulfonyl)quinoline: Lacks the piperidine group but shares the quinoline and methylbenzenesulfonyl structures.

Uniqueness

3-(4-Methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline is unique due to the combination of the quinoline core, piperidine ring, and methylbenzenesulfonyl group

Properties

IUPAC Name

3-(4-methylphenyl)sulfonyl-4-piperidin-1-ylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S/c1-16-9-11-17(12-10-16)26(24,25)20-15-22-19-8-4-3-7-18(19)21(20)23-13-5-2-6-14-23/h3-4,7-12,15H,2,5-6,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVZDNKQZKVRWAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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